molecular formula C33H35ClN8 B5740953 4-[(2E)-2-({1-[(4-Chlorophenyl)methyl]-1H-indol-3-YL}methylidene)hydrazin-1-YL]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-YL)-1,3,5-triazin-2-amine

4-[(2E)-2-({1-[(4-Chlorophenyl)methyl]-1H-indol-3-YL}methylidene)hydrazin-1-YL]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-YL)-1,3,5-triazin-2-amine

Cat. No.: B5740953
M. Wt: 579.1 g/mol
InChI Key: SZHXDBFTRLUDHA-XZYGTATASA-N
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Description

4-[(2E)-2-({1-[(4-Chlorophenyl)methyl]-1H-indol-3-YL}methylidene)hydrazin-1-YL]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-YL)-1,3,5-triazin-2-amine is a complex organic compound that features multiple functional groups, including an indole, a triazine, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole ring, the triazine ring, and the piperidine ring. Typical synthetic routes might involve:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Formation of the Triazine Ring: This can be synthesized through the reaction of cyanuric chloride with amines.

    Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine or through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and piperidine rings.

    Reduction: Reduction reactions might target the triazine ring or other nitrogen-containing groups.

    Substitution: Substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with such complex structures might be used as catalysts in organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes.

    Receptor Binding: Possible applications in studying receptor-ligand interactions.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly for targeting specific biological pathways.

Industry

    Agriculture: Possible use as agrochemicals.

    Polymer Science:

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts on receptors, it might mimic or block the natural ligand, altering the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(2E)-2-({1-[(4-Chlorophenyl)methyl]-1H-indol-3-YL}methylidene)hydrazin-1-YL]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-YL)-1,3,5-triazin-2-amine: Similar compounds might include other indole-triazine hybrids or piperidine-containing molecules.

Uniqueness

The uniqueness of this compound might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-N-[(E)-[1-[(4-chlorophenyl)methyl]indol-3-yl]methylideneamino]-4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35ClN8/c1-22-15-17-41(18-16-22)33-38-31(36-29-9-6-7-23(2)24(29)3)37-32(39-33)40-35-19-26-21-42(30-10-5-4-8-28(26)30)20-25-11-13-27(34)14-12-25/h4-14,19,21-22H,15-18,20H2,1-3H3,(H2,36,37,38,39,40)/b35-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHXDBFTRLUDHA-XZYGTATASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC6=CC=CC(=C6C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC6=CC=CC(=C6C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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